molecular formula C19H16N2OS B403082 (Z)-2-(4-isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one CAS No. 301157-37-9

(Z)-2-(4-isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one

Cat. No.: B403082
CAS No.: 301157-37-9
M. Wt: 320.4g/mol
InChI Key: HWTXWALTBDBCNM-BOPFTXTBSA-N
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Description

(Z)-2-(4-isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is a complex organic compound featuring a thiazole and benzimidazole fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one typically involves the condensation of 4-propan-2-ylbenzaldehyde with 2-aminothiazole, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (Z)-2-(4-isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-methylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
  • (2Z)-2-[(4-ethylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

Uniqueness

Compared to similar compounds, (Z)-2-(4-isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one stands out due to its specific substituent groups, which can influence its chemical reactivity and biological activity. These differences can make it more suitable for certain applications, such as targeted drug development or specialized industrial processes.

Properties

IUPAC Name

(2Z)-2-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-12(2)14-9-7-13(8-10-14)11-17-18(22)21-16-6-4-3-5-15(16)20-19(21)23-17/h3-12H,1-2H3/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTXWALTBDBCNM-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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